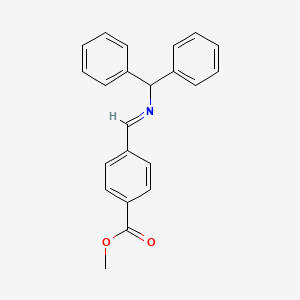
2-bromo-1-methylPiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-methylpiperidine is a heterocyclic organic compound with the molecular formula C6H12BrN. It is a derivative of piperidine, where a bromine atom is substituted at the second position and a methyl group at the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methylpiperidine can be achieved through several methods. One common approach involves the bromination of 1-methylpiperidine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the second position .
Another method involves the cyclization of appropriate precursors. For example, starting from N-methyl-2-bromoethylamine, cyclization can be induced under acidic conditions to form the desired piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of 1-methylpiperidine.
Oxidation: N-oxides and other oxidized forms of 1-methylpiperidine.
Reduction: 1-Methylpiperidine.
Aplicaciones Científicas De Investigación
2-Bromo-1-methylpiperidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor interactions.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-methylpiperidine involves its interaction with various molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperidine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
2-Chloro-1-methylpiperidine: Chlorine atom instead of bromine, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C6H12BrN |
|---|---|
Peso molecular |
178.07 g/mol |
Nombre IUPAC |
2-bromo-1-methylpiperidine |
InChI |
InChI=1S/C6H12BrN/c1-8-5-3-2-4-6(8)7/h6H,2-5H2,1H3 |
Clave InChI |
ZPWRNWQDODEQLP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)



![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)


![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)


